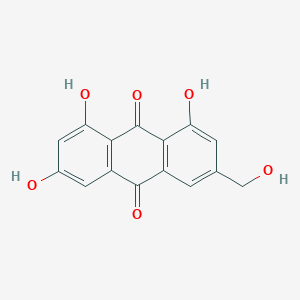

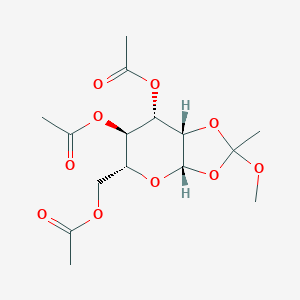

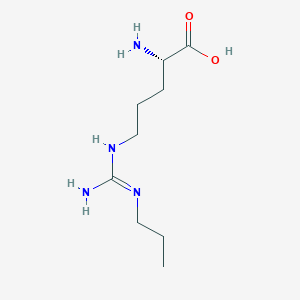

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Microbial Mannosidases in Biotechnology

Microbial mannosidases, which act on mannans (a major constituent of hemicelluloses) to yield mannose, have significant applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. Mannan hydrolyzing enzymes, including β-mannosidases necessary for the complete depolymerization of mannan, are produced mainly by bacteria and fungi, showcasing a wide range of pH and temperature activity. Their extensive application underscores the importance of research into carbohydrate-processing enzymes, which could be relevant to the use of "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" in creating biofuels and pharmaceuticals (Chauhan & Gupta, 2017).

C-Mannosylation in Protein Function

The study of C-mannosylation, a rare form of glycosylation involving a mannopyranose molecule, enhances our understanding of protein structure and function. This modification affects protein stability, secretion, and function, pointing to the sophisticated roles carbohydrates play in biomolecular interactions and potential therapeutic applications. Research into C-mannosylated proteins may uncover novel pathways and functions for mannopyranose-containing compounds in medicine and biotechnology (Crine & Acharya, 2021).

Mannich Bases and Pharmacological Properties

Mannich bases, derived from reactions involving carbohydrates, possess a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. These findings suggest the potential for "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" to contribute to the synthesis of Mannich bases with significant therapeutic value, highlighting the compound's relevance in drug development and medicinal chemistry (Sethi et al., 2015).

Antioxidant Activity of Chromones

Research on chromones, compounds related to the broader class of phytochemicals that includes mannopyranoses, indicates their potential as radical scavengers and antioxidants. This activity suggests a pathway through which "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" might exert protective effects against cellular impairment, further supporting its application in developing treatments for diseases caused by oxidative stress (Yadav et al., 2014).

Propriétés

IUPAC Name |

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)19-5-9-10(20-7(2)16)11(21-8(3)17)12-13(22-9)24-14(4,18)23-12/h9-13,18H,5H2,1-4H3/t9-,10-,11+,12+,13+,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMFJHRMEQGHED-XXZHWVDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]2[C@@H](O1)OC(O2)(C)O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

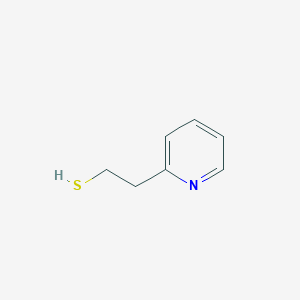

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)

![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)